2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride
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Overview
Description
“2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride” is a chemical compound with the CAS Number: 2138254-74-5 . It has a molecular weight of 191.7 . The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C9H17NO.ClH/c10-6-9(11)5-7-1-3-8(9)4-2-7;/h7-8,11H,1-6,10H2;1H .
Molecular Structure Analysis
The Inchi Code for “this compound” provides information about its molecular structure . The Inchi Code is 1S/C9H17NO.ClH/c10-6-9(11)5-7-1-3-8(9)4-2-7;/h7-8,11H,1-6,10H2;1H .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 191.7 . It is a powder in physical form . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Stereochemical Analysis
This compound is used in the stereochemical analysis of alicyclic compounds. The unique structure of bicyclo[2.2.2]octanes, which includes this compound, allows for the study of stereochemical relationships that are otherwise difficult to designate due to the absence of a unique bridge .
Bioisostere Development
2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride serves as a bioisostere in the development of new pharmaceuticals. Its structure can be used to replace phenyl rings, improving physicochemical properties such as solubility and metabolic stability .
Synthetic Intermediate
The compound acts as a synthetic intermediate in organic synthesis. It can be utilized in reactions to form more complex molecules, such as 4-aminobicyclo[2.2.2]octan-2-ones, which have potential applications in medicinal chemistry .
NMR Spectroscopy
Due to its distinct molecular structure, this compound is valuable in nuclear magnetic resonance (NMR) spectroscopy for analyzing the structure of organic compounds .
Chemical Education
In chemical education, this compound is used to teach concepts of molecular geometry and stereochemistry. Its structure provides a clear example of alicyclic compounds and their stereochemical configurations .
Pharmacological Research
Its role as a bioisostere makes it significant in pharmacological research, where it can be used to create analogs of existing drugs to improve efficacy, reduce side effects, or create entirely new classes of therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.2]octan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-9(11)5-7-1-3-8(9)4-2-7;/h7-8,11H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMFANDVDPMKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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